3-Phenoxybenzyl alcohol

Catalog No.
S571914
CAS No.
13826-35-2
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxybenzyl alcohol

CAS Number

13826-35-2

Product Name

3-Phenoxybenzyl alcohol

IUPAC Name

(3-phenoxyphenyl)methanol

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2

InChI Key

KGANAERDZBAECK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO

Synonyms

3-Phenoxybenzenemethanol; (3-Phenoxyphenyl)methanol; 1-Hydroxymethyl-3-phenoxybenzene; 3-(Hydroxymethyl)diphenyl Ether; Phenoxybenzyl Alcohol; m-Phenoxybenzyl Alcohol;

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO

Application in Food Safety and Quality Control

Specific Scientific Field: This application falls under the field of Food Safety and Quality Control, specifically in the detection and quantification of residual insecticides in food products .

Summary of the Application: 3-Phenoxybenzyl alcohol is a metabolite of pyrethroid insecticides such as permethrin or cypermethrin . It is used in the determination of total free and glucose-conjugated 3-Phenoxybenzyl alcohol residues in foods . This is important for ensuring the safety and quality of food products.

Methods of Application or Experimental Procedures: A method was developed to determine the combined amounts of residual, free 3-Phenoxybenzyl alcohol (permethrin alcohol) and its acetone-extractable glucosides in representative fruits and vegetables after application of pyrethroid insecticides . The method involves extraction, enzymatic hydrolysis, derivatization with heptafluorobutyric anhydride, and cleanup prior to detection and quantitation by gas chromatography with electron capture detection .

Results or Outcomes: The limits of detection in various foods were ≤0.01 ppm . In general, the amounts of total permethrin alcohol in foods were small .

Application in Organic Synthesis

Specific Scientific Field: This application falls under the field of Organic Synthesis, specifically in the synthesis of glucuronide conjugates .

Summary of the Application: 3-Phenoxybenzyl alcohol has been used in the synthesis of 3-phenoxylbenzyl β-D-glucuronide . Glucuronides are significant in the detoxification of xenobiotics and are often used in drug metabolism studies .

Methods of Application or Experimental Procedures: The synthesis of 3-phenoxylbenzyl β-D-glucuronide involves the reaction of 3-Phenoxybenzyl alcohol with glucuronic acid . The reaction conditions and other technical details might vary depending on the specific synthesis protocol .

Results or Outcomes: The successful synthesis of 3-phenoxylbenzyl β-D-glucuronide from 3-Phenoxybenzyl alcohol provides a useful tool for studying the metabolism of pyrethroid insecticides .

3-Phenoxybenzyl alcohol, with the chemical formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol, is an aromatic alcohol characterized by a phenoxy group attached to a benzyl alcohol structure. It is known for its applications in various fields, including organic synthesis and as an intermediate in the production of pyrethroid insecticides. The compound is recognized for its stability under normal conditions and has a boiling point of approximately 135-140 °C at reduced pressure .

, primarily involving functional group transformations. Key reactions include:

  • Oxidation: It can be oxidized to form 3-phenoxybenzoic acid.
  • Esterification: Reacts with carboxylic acids to form esters, which are useful in the synthesis of more complex molecules.
  • Alcoholysis: This compound can undergo alcoholysis reactions, particularly in the presence of lipases, to yield optically active derivatives .

Several methods exist for synthesizing 3-phenoxybenzyl alcohol:

  • Direct Hydroxylation: Phenol derivatives can be hydroxylated to yield 3-phenoxybenzyl alcohol.
  • Lipase-Catalyzed Reactions: Enzymatic methods have been developed for enantioselective synthesis, utilizing lipases to catalyze the reaction between racemic mixtures .
  • Chemical Reduction: The reduction of corresponding phenoxybenzaldehydes or phenoxyacetates can also produce 3-phenoxybenzyl alcohol.

3-Phenoxybenzyl alcohol finds various applications, including:

  • Intermediate in Pyrethroid Synthesis: Used extensively in the production of pyrethroid insecticides, which are widely employed in agricultural practices.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic compounds.
  • Research Tool: Utilized in biochemical studies to explore metabolic pathways and enzyme interactions.

Interaction studies involving 3-phenoxybenzyl alcohol focus on its metabolic pathways and potential environmental impacts. Research indicates that it can interact with cytochrome P450 enzymes, influencing the metabolism of other compounds within biological systems. Additionally, studies have shown its role in the degradation pathways of pyrethroid metabolites, highlighting its significance in environmental chemistry .

Several compounds exhibit structural similarities to 3-phenoxybenzyl alcohol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
3-Phenoxybenzoic AcidCarboxylic AcidContains a carboxylic acid group instead of an alcohol group.
4-Phenoxybenzyl AlcoholAromatic AlcoholDifferent substitution pattern on the benzene ring; affects reactivity and properties.
Benzyl AlcoholSimple AlcoholLacks the phenoxy group; simpler structure leading to different chemical behavior.
α-Cyano-3-phenoxybenzyl AlcoholCyano DerivativeContains a cyano group which alters biological activity and reactivity significantly .

The uniqueness of 3-phenoxybenzyl alcohol lies in its specific structural features that contribute to its function as an intermediate in pyrethroid synthesis, alongside its moderate biological activity compared to other similar compounds.

3-Phenoxybenzyl alcohol is chemically defined as (3-phenoxyphenyl)methanol, with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol. Its historical significance stems from its role as a metabolite of synthetic pyrethroids like permethrin and cypermethrin, widely used insecticides. The compound gained prominence in the 1970s during the development of photo-stable pyrethroids, where it served as the alcohol moiety in ester bond formation with chrysanthemic acid derivatives.

Key milestones include:

  • 1973: First synthesis of permethrin using 3-phenoxybenzyl alcohol as a precursor.
  • 1980s–1990s: Identification as a primary metabolite in mammalian and plant systems.
  • 2000s: Studies on its endocrine activity and environmental persistence.

Role in Synthetic Organic Chemistry

The compound acts as a versatile building block due to its hydroxyl and ether functionalities. Its applications include:

  • Esterification: Formation of pyrethroid insecticides via transesterification with dichlorovinyl cyclopropanecarboxylic acid derivatives.
  • Oxidation: Conversion to 3-phenoxybenzoic acid (3PBA), a metabolite with reported endocrine activity.
  • Glucuronide Conjugation: Synthesis of urinary biomarkers for pyrethroid exposure detection.

Position in Agrochemical Research Framework

3-Phenoxybenzyl alcohol is central to understanding pyrethroid metabolism and environmental fate. Its persistence in agricultural systems and role in pesticide degradation pathways make it a priority in:

  • Toxicodynamics: Assessing mammalian and non-target organism exposure risks.
  • Environmental Monitoring: Tracking pyrethroid residues in soil and water.
  • Synthetic Chemistry: Optimizing pyrethroid synthesis routes for higher yields and stability.

Reduction of 3-Phenoxybenzaldehyde

The reduction of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol represents the most direct synthetic pathway. A high-yielding protocol involves dissolving 3-phenoxybenzaldehyde (6.1 mmol) in a 1:1 tetrahydrofuran/1,2-dimethoxyethane mixture, followed by gradual addition of sodium tetrahydroborate (2 equiv) under ice-cooling. Gas chromatographic monitoring confirms complete aldehyde conversion within 3 hours, yielding 99.2% alcohol after aqueous workup and column chromatography [1]. This method capitalizes on sodium tetrahydroborate's superior reactivity toward aldehydes over ketones, as demonstrated by Sell's comparative studies showing 400-fold faster benzaldehyde reduction versus acetophenone under analogous conditions [2].

Sodium Tetrahydroborate Mediated Reduction Approaches

Optimized sodium tetrahydroborate protocols employ polar aprotic solvents to enhance hydride availability. Key parameters include:

  • Solvent system: THF/DME (1:1) improves reagent solubility versus pure THF
  • Temperature: 0-5°C minimizes side reactions
  • Stoichiometry: 2.0 equivalents NaBH4 ensures complete conversion
  • Workup: Quenching with ice-water prevents borate complex formation

The reaction's selectivity stems from sodium tetrahydroborate's preferential attack on the aldehyde's electrophilic carbonyl carbon. Sell's competitive reduction experiments corroborate this selectivity, showing 96:4 primary/secondary alcohol ratios in butanal-butanone mixtures [2].

Copper-Catalyzed Synthesis from Chlorobenzene and m-Hydroxybenzyl Alcohol

Ullmann-type coupling provides an alternative route via C-O bond formation. Ryu et al. developed an efficient method using 1,3-dimethyl-2-imidazolidinone (DMI) as solvent, reacting m-hydroxybenzyl alcohol with chlorobenzene under copper catalysis [4]. Critical factors include:

  • Catalyst: CuI (5 mol%)
  • Base: K2CO3 (2 equiv)
  • Temperature: 150°C for 24 hours
  • Yield: 78% isolated product

This method avoids pre-functionalized aldehydes, though requires higher temperatures than reduction approaches. Recent advances in copper catalysis, such as Ma's BPPO ligand system enabling diaryl ether formation at 90°C with 0.2-2 mol% catalyst [5], suggest potential for further optimization.

Phase Transfer Catalysis Methods

While specific phase transfer catalysis (PTC) protocols for 3-phenoxybenzyl alcohol aren't detailed in available literature, general PTC principles could enhance Ullmann couplings. Quaternary ammonium salts might facilitate anion transport in biphasic systems, potentially lowering reaction temperatures. Future research should explore PTC's role in improving copper catalyst turnover.

Enzymatic and Biocatalytic Synthesis Approaches

Lipase-Mediated Transformations

Zhou and Xu demonstrated enantioselective synthesis via Pseudomonas fluorescens lipase-catalyzed alcoholysis of racemic α-cyano-3-phenoxybenzyl acetate [7]. In hexane at 40°C with n-octanol as nucleophile, the enzyme showed:

  • Enantiomeric excess: 98.5% (S)-alcohol
  • Conversion: 49.8% at 24 hours
  • E-value: >200

This kinetic resolution approach complements chemical synthesis for chiral intermediate production.

Enantioselective Enzymatic Processes

The same lipase system achieves dynamic kinetic resolution through substrate engineering. By tuning the acyl donor (trifluoroethyl acetate) and alcohol nucleophile (2-chloroethanol), researchers attained 95% yield with 99% ee, outperforming traditional chemical asymmetric reductions [7].

Green Chemistry Approaches

Emerging sustainable methods include:

  • Solvent selection: DMI in Ullmann synthesis (BP = 220°C) enables catalyst recovery vs low-boiling THF [4]
  • Oxidant-free systems: Poreddy's CuO nanoparticle catalyst for alcohol dehydrogenation suggests possible adaptation for reverse reactions under mild conditions [3]
  • Atom economy: NaBH4 reduction achieves 99% atom utilization versus stoichiometric metal couplings

Comparative Evaluation of Synthetic Pathways

MethodYield (%)ee (%)Temperature (°C)Catalyst LoadingScale-up Feasibility
NaBH4 Reduction [1]99.2-0-52 equivExcellent
Ullmann Coupling [4]78-1505 mol% CuIModerate
Lipase Resolution [7]49.898.54010 mg/mLSpecialty production

Chemical methods dominate industrial production due to scalability, while biocatalysis fills niche needs for enantiopure products.

Scale-up Considerations for Industrial Production

Key factors influencing manufacturing process selection:

  • Raw material costs: 3-Phenoxybenzaldehyde vs m-hydroxybenzyl alcohol availability
  • Energy inputs: Low-temperature NaBH4 reduction vs high-energy Ullmann coupling
  • Waste streams: Aqueous borate waste vs copper-containing byproducts
  • Catalyst recycling: Heterogeneous CuO systems show promise for reuse [3]
  • Product purity: Distillation vs chromatography for final isolation

The exploration of 3-phenoxybenzyl alcohol derivatives has led to the discovery of numerous compounds with enhanced biological activities and specialized applications. These derivatives have been instrumental in advancing pyrethroid chemistry and related fields, with particular emphasis on structural modifications that improve insecticidal potency and selectivity.

α-Cyano-3-Phenoxybenzyl Derivatives

The introduction of a cyano group at the α-position of 3-phenoxybenzyl alcohol represents one of the most significant structural modifications in pyrethroid chemistry. α-Cyano-3-phenoxybenzyl alcohol (CAS: 39515-47-4) possesses the molecular formula C₁₄H₁₁NO₂ and molecular weight of 225.24 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of highly potent pyrethroid insecticides.

Research has demonstrated that α-cyano substitution dramatically enhances insecticidal activity compared to the parent compound. Studies indicate that α-cyano-3-phenoxybenzyl chrysanthemate exhibits exceptionally high potency, showing more than twice the activity of phenothrin [2]. The cyano group contributes to enhanced binding affinity to sodium channels in insect nervous systems, resulting in improved knockdown effects and extended residual activity [3].

The structural features of α-cyano-3-phenoxybenzyl alcohol include a phenoxy group at the meta position of the benzene ring, a hydroxymethyl group, and a cyano group attached to the benzylic carbon. The presence of the cyano group creates a chiral center, leading to the formation of two enantiomers with different biological activities. The compound exhibits limited water solubility due to its hydrophobic character, with predicted water solubility values indicating poor aqueous dissolution [1].

Synthetic methodologies for α-cyano-3-phenoxybenzyl alcohol typically involve cyanohydrin formation from 3-phenoxybenzaldehyde using hydrogen cyanide in the presence of base catalysts. Alternative approaches include the use of acetone cyanohydrin as a cyanide source, which offers improved safety profiles compared to direct hydrogen cyanide usage [4]. The compound can be further derivatized to form various esters, including acetates, which serve as intermediates in enantiomeric resolution processes.

Esterification Products and Applications

Esterification of 3-phenoxybenzyl alcohol with various carboxylic acids has yielded numerous derivatives with diverse applications. The most extensively studied esters include acetates, propionates, and cyclopropanecarboxylates, each exhibiting distinct properties and utility profiles.

3-Phenoxybenzyl acetate represents a fundamental ester derivative commonly employed in synthetic transformations and metabolic studies. The compound serves as a substrate for enzymatic resolution processes, particularly in the preparation of optically active α-cyano derivatives [4]. Lipase-catalyzed transesterification of racemic α-cyano-3-phenoxybenzyl acetate has been successfully employed to obtain enantiomerically pure alcohols with enantiomeric excesses exceeding 96% [5].

The esterification process typically involves the reaction of 3-phenoxybenzyl alcohol with carboxylic acid chlorides in the presence of bases such as pyridine or triethylamine. Alternative methods include the use of carboxylic acids with coupling agents like dicyclohexylcarbodiimide or the employment of acid anhydrides under appropriate conditions [6]. The choice of esterification method depends on the specific carboxylic acid component and the desired reaction scale.

Pyrethroid esters derived from 3-phenoxybenzyl alcohol have found extensive applications in agricultural and household insecticides. Notable examples include permethrin, cypermethrin, and fenvalerate, which incorporate the 3-phenoxybenzyl alcohol moiety as the alcohol component [2]. These compounds exhibit broad-spectrum insecticidal activity combined with favorable environmental profiles, including photostability and selective toxicity towards insects over mammals.

Industrial applications of esterification products extend beyond insecticides to include use as intermediates in pharmaceutical synthesis and materials science. The versatility of the ester functionality allows for further chemical modifications, including hydrolysis, transesterification, and condensation reactions, thereby expanding the synthetic utility of 3-phenoxybenzyl alcohol derivatives [7].

Acrylic Ester Derivatives

3-Phenoxybenzyl acrylate (CAS: 409325-06-0) represents a specialized derivative with applications in polymer chemistry and materials science. This compound possesses the molecular formula C₁₆H₁₄O₃ and molecular weight of 254.28 g/mol [8]. The acrylate functionality introduces polymerizable characteristics, enabling the incorporation of the phenoxybenzyl moiety into polymeric structures.

The synthesis of 3-phenoxybenzyl acrylate involves the reaction of 3-phenoxybenzyl alcohol with acrylic acid or acrylic acid chloride under controlled conditions. The process typically employs cyclohexane as solvent and organic acids as catalysts, with reactions conducted under nitrogen protection to prevent polymerization [9]. Optimized synthetic protocols have achieved high yields and purity levels suitable for industrial applications.

Applications of 3-phenoxybenzyl acrylate include its use as a photoresist monomer in semiconductor manufacturing and as a crosslinking agent in specialty coatings [10]. The compound exhibits excellent thermal stability and optical clarity, making it valuable for electronic applications requiring precise patterning capabilities. The phenoxy group contributes to enhanced adhesion properties and improved compatibility with various substrates.

Polymerization studies have demonstrated that 3-phenoxybenzyl acrylate can undergo free radical polymerization to form homopolymers and copolymers with desirable mechanical and thermal properties [8]. The incorporation of the phenoxybenzyl group into polymer chains provides enhanced glass transition temperatures and improved resistance to degradation under thermal and oxidative stress.

The compound has also been investigated for potential applications in liquid crystal display technologies, where the phenoxybenzyl moiety contributes to mesogenic properties and optical anisotropy [10]. These characteristics make 3-phenoxybenzyl acrylate derivatives attractive candidates for advanced materials applications requiring specific optical and mechanical properties.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical insights into the molecular features responsible for the biological activity of 3-phenoxybenzyl alcohol derivatives. These studies have been instrumental in guiding the design of new compounds with enhanced potency and selectivity profiles.

The fundamental structure-activity relationships demonstrate that the meta-phenoxy substitution pattern is crucial for optimal biological activity. Comparative studies with ortho- and para-substituted isomers have shown significantly reduced insecticidal activity, highlighting the importance of the meta-positioning for effective binding to target sites [11]. The phenoxy group serves as a key pharmacophore, providing both hydrophobic interactions and specific spatial orientation required for biological activity.

α-Substitution patterns significantly influence activity profiles, with the cyano group providing the most dramatic enhancement in insecticidal potency. Research has established that α-cyano-3-phenoxybenzyl alcohol derivatives exhibit 15-20 times higher activity compared to the unsubstituted parent compound [2]. The cyano group contributes to enhanced binding affinity through additional hydrogen bonding interactions and optimal positioning within the binding site.

Electronic effects of substituents on the phenoxy ring have been systematically investigated, revealing that electron-withdrawing groups generally enhance activity while electron-donating groups tend to decrease potency. Halogen substitutions on the phenoxy ring have shown promising results, with fluorine and chlorine substituents providing improved activity and metabolic stability [11]. The size and lipophilicity of substituents also play crucial roles in determining biological activity and pharmacokinetic properties.

Conformational studies have identified preferred molecular conformations associated with high biological activity. The spatial arrangement of the phenoxy group relative to the benzyl alcohol moiety significantly influences binding affinity and selectivity. Computational modeling studies have provided insights into the three-dimensional requirements for optimal activity, guiding the design of conformationally constrained analogs [2].

The importance of stereochemistry in α-substituted derivatives has been clearly established through systematic studies of enantiomeric pairs. The (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol consistently exhibits superior biological activity compared to the (R)-enantiomer, with activity ratios often exceeding 10:1 [5]. This stereochemical preference has been attributed to specific binding interactions within the target protein binding sites.

Stereochemical Considerations

The stereochemical aspects of 3-phenoxybenzyl alcohol derivatives represent a crucial factor in their biological activity and synthetic utility. While the parent compound lacks chiral centers, α-substitution creates asymmetric carbons that profoundly influence biological properties and synthetic approaches.

(S)-α-Cyano-3-Phenoxybenzyl Alcohol Synthesis

The synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol (CAS: 122395-47-5) represents a critical challenge in pyrethroid chemistry due to the requirement for high enantiomeric purity in commercial applications. Multiple synthetic approaches have been developed to access this key intermediate with acceptable stereochemical control.

Direct asymmetric synthesis approaches have employed chiral catalysts to achieve enantioselective cyanohydrin formation. The use of cyclic dipeptide enantiomers as catalysts for the reaction of 3-phenoxybenzaldehyde with hydrogen cyanide has yielded (S)-α-cyano-3-phenoxybenzyl alcohol with enantiomeric excesses exceeding 90% [12]. This approach offers the advantage of direct access to the desired enantiomer without the need for resolution processes.

Alternative asymmetric synthesis methodologies have utilized chiral auxiliaries to control the stereochemical outcome of cyanohydrin formation. The employment of chiral oxazolidinones and related auxiliaries has provided access to optically active α-cyano derivatives with good to excellent stereochemical control [12]. These approaches require additional synthetic steps for auxiliary attachment and removal but offer predictable stereochemical outcomes.

Enzymatic asymmetric synthesis has emerged as a particularly attractive approach for large-scale production of (S)-α-cyano-3-phenoxybenzyl alcohol. The use of hydroxynitrile lyases from various sources has enabled the direct asymmetric synthesis of cyanohydrins with high enantiomeric purity [13]. These enzymatic processes operate under mild conditions and provide environmentally friendly alternatives to chemical synthesis methods.

The synthetic challenges associated with (S)-α-cyano-3-phenoxybenzyl alcohol production include the inherent instability of cyanohydrins under basic conditions and the tendency for racemization during synthesis and purification. Careful control of reaction conditions, including pH, temperature, and reaction time, is essential to maintain high enantiomeric purity throughout the synthetic sequence [4].

Methodologies for Enantiomeric Resolution

The development of efficient enantiomeric resolution methods for α-cyano-3-phenoxybenzyl alcohol has been crucial for accessing optically pure compounds required for pyrethroid synthesis. Multiple resolution strategies have been successfully implemented, each with distinct advantages and limitations.

Lipase-catalyzed transesterification represents the most widely employed enzymatic resolution method. The use of lipases from Pseudomonas species has achieved remarkable selectivity, with enantiomeric excesses exceeding 96% for the desired (S)-enantiomer [5]. The process typically involves the selective hydrolysis of racemic α-cyano-3-phenoxybenzyl acetate, yielding the (S)-alcohol and unreacted (R)-acetate, which can be separated and further processed.

The enzymatic resolution process operates through the formation of a covalent enzyme-substrate intermediate, where the stereochemical preference arises from differential binding and reaction rates for the two enantiomers. Studies have demonstrated that the (S)-enantiomer forms a more stable enzyme-substrate complex, leading to preferential hydrolysis and high enantioselectivity [14]. The reaction conditions, including pH, temperature, and organic solvent content, significantly influence the resolution efficiency.

Esterase-mediated hydrolysis using Arthrobacter globiformis esterase has provided an alternative enzymatic approach with high enantioselectivity. This enzyme system exhibits complementary selectivity compared to lipases, enabling the resolution of substrates that are poorly resolved by lipase systems [14]. The esterase-catalyzed process typically achieves enantiomeric excesses exceeding 90% with good yields.

Classical resolution methods involving crystallization with chiral acids have been successfully applied to α-cyano-3-phenoxybenzyl alcohol derivatives. The use of (S)-1-phenyl-2-p-tolylethylamine as a resolving agent has enabled the separation of enantiomers through the formation of diastereomeric salts with different solubilities [2]. This approach offers the advantage of scalability and does not require specialized enzymatic systems.

Advanced resolution techniques include the use of chiral high-performance liquid chromatography for analytical and preparative separations. Chiral stationary phases based on cellulose and amylose derivatives have shown excellent resolution capabilities for α-cyano-3-phenoxybenzyl alcohol and its derivatives [14]. While primarily used for analytical purposes, preparative chiral chromatography can provide access to highly pure enantiomers for specialized applications.

The development of continuous resolution processes has addressed the limitations of batch enzymatic resolution methods. Immobilized enzyme systems operating in packed-bed reactors have demonstrated sustained activity and selectivity over extended periods, enabling economical production of optically pure compounds [4]. These systems offer advantages in terms of enzyme reusability and process automation.

XLogP3

2.5

UNII

04964J25DQ

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (16.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

13826-35-2

Wikipedia

3-phenoxybenzyl alcohol

Use Classification

Pesticides -> Insecticides -> Pyrethroid insecticides -> Pyrethroid ester insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzenemethanol, 3-phenoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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